molecular formula C16H14BrN3O2S2 B2424320 N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252853-82-9

N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2424320
CAS No.: 1252853-82-9
M. Wt: 424.33
InChI Key: LNFRFDKOZKMWFZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that includes a bromophenyl group, a thienopyrimidine core, and an acetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S2/c1-2-20-15(22)14-12(7-8-23-14)19-16(20)24-9-13(21)18-11-5-3-10(17)4-6-11/h3-8H,2,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFRFDKOZKMWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the bromophenyl group and the acetamide linkage. Common reagents used in these reactions include bromine, ethyl groups, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
  • N-(4-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
  • N-(4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in specific interactions that may enhance the compound’s potency or selectivity in biological systems.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article delves into the synthesis, mechanisms of action, biological activities, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound features a thienopyrimidine core, which is known for its diverse biological properties. The synthesis typically involves several key steps:

  • Formation of the Thienopyrimidine Core : Achieved through cyclization of thiophene and pyrimidine precursors under acidic or basic conditions.
  • Introduction of the Ethyl Group : This is done via alkylation reactions using ethyl halides in the presence of bases like sodium hydride.
  • Attachment of the Sulfanyl Group : Accomplished through nucleophilic substitution reactions involving thiol compounds.

The molecular formula for this compound is C14H14BrN3O2SC_{14}H_{14}BrN_{3}O_{2}S with a molecular weight of approximately 368.25 g/mol.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, which interferes with substrate access and alters enzyme conformation.
  • Cell Signaling Interference : It may disrupt signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapy.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance:

  • Cell Proliferation Inhibition : Studies have shown that thienopyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)5.0Apoptosis induction
HeLa (Cervical)7.5Cell cycle arrest
A549 (Lung)6.0Inhibition of signaling pathways

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant to cancer progression:

  • Thymidylate Synthase : Plays a crucial role in DNA synthesis; inhibition leads to reduced proliferation in cancer cells.
  • Dihydrofolate Reductase : Another target that is vital for nucleotide synthesis.

Case Studies

  • Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced cell viability at concentrations above 5 µM and induced apoptosis through the intrinsic pathway .
  • In Vivo Studies : Animal models treated with this compound showed a marked decrease in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential:

  • Absorption : The compound exhibits moderate solubility in aqueous media, which is favorable for oral administration.
  • Distribution : It shows good tissue distribution due to its lipophilic nature.
  • Metabolism : Primarily metabolized by liver enzymes; further studies are needed to elucidate specific metabolic pathways.

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